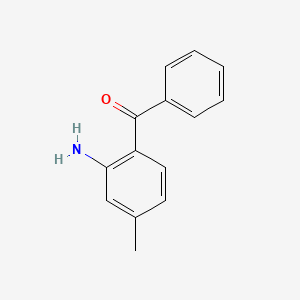

2-Amino-4-methylbenzophenone

説明

Significance of 2-Amino-4-methylbenzophenone in Organic Chemistry and Related Fields

This compound, a derivative of benzophenone (B1666685), is a vital intermediate and building block in organic synthesis. asianpubs.orgwikipedia.org Its bifunctional nature, possessing both an amino group and a ketone, allows for a variety of chemical transformations, making it a versatile reagent for constructing complex molecules. solubilityofthings.com The compound's structure is foundational in the synthesis of numerous heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.org

The primary significance of this compound lies in its role as a precursor to a range of pharmacologically active compounds. It is a key starting material for the synthesis of various quinoline (B57606) and quinazoline (B50416) derivatives, which are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and potential antitumor properties. asianpubs.orgnih.govarabjchem.org For instance, it is used in the synthesis of proquazone, a non-steroidal anti-inflammatory drug. arabjchem.org The methyl and amino group substitutions on the benzophenone core influence the reactivity and ultimately the biological efficacy of the resulting molecules. solubilityofthings.com

Historical Context of this compound Research and Early Applications

The exploration of 2-aminobenzophenone (B122507) derivatives can be traced back to the development of synthetic methodologies for creating complex organic structures. Early research into these compounds was often driven by the quest for new pharmaceuticals. Patent literature from the mid-20th century highlights the use of related 2-aminobenzophenones in the synthesis of benzodiazepines, a class of psychoactive drugs. wikipedia.org

A notable early synthetic route to produce 2-aminobenzophenones involved the use of p-toluenesulfonylanthranilic acid. orgsyn.org This method could be adapted to produce 4'-methyl-2-aminobenzophenone by substituting benzene (B151609) with toluene. orgsyn.org The synthesis of 2-azidodiphenylmethanes, which are precursors to other complex molecules, also utilized aminobenzophenones as starting materials, demonstrating the compound's early utility in multi-step organic synthesis. rsc.org These foundational studies established 2-aminobenzophenones, including the 4-methyl substituted variant, as important intermediates in the synthesis of a variety of heterocyclic systems.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to be vibrant, with a strong focus on the development of novel synthetic methods and the discovery of new biologically active molecules. It is frequently employed as a starting reagent in the synthesis of complex quinoline derivatives. sigmaaldrich.comsigmaaldrich.com For example, it has been used to synthesize 4-phenyl-7-methyl-2-(2′-pyridyl)quinoline and its derivatives. sigmaaldrich.comsigmaaldrich.com Furthermore, it is a key component in the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, a potent CCKB antagonist. sigmaaldrich.comsigmaaldrich.com

Modern synthetic strategies, including multicomponent reactions and the use of eco-friendly catalysts, are being applied to reactions involving 2-aminobenzophenones to improve efficiency and sustainability. rsc.orgrsc.org The development of green chemical methods, such as using reusable solid acid catalysts like Nafion NR50 under microwave irradiation for Friedländer quinoline synthesis, showcases the evolution of synthetic approaches. mdpi.com

Future research is expected to further exploit the reactivity of this compound to create novel molecular scaffolds with unique electronic and biological properties. There is growing interest in its application for the synthesis of materials with nonlinear optical (NLO) properties. researchgate.netscirp.org The exploration of its derivatives as potential anticancer agents and fluorescent sensors is also an active area of investigation. mdpi.com As our understanding of structure-activity relationships deepens, it is anticipated that this compound will continue to be a valuable tool in the design and synthesis of next-generation pharmaceuticals and advanced materials. solubilityofthings.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol nih.gov |

| Appearance | Yellow Crystalline powder avantorsciences.com |

| Melting Point | 65-66 °C sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | (2-amino-4-methylphenyl)-phenylmethanone nih.gov |

| CAS Number | 4937-62-6 sigmaaldrich.comnih.gov |

| SMILES | Cc1ccc(c(N)c1)C(=O)c2ccccc2 sigmaaldrich.com |

| InChI | 1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 sigmaaldrich.com |

| InChIKey | YINYAGBOKBLJHY-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-amino-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINYAGBOKBLJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197778 | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4937-62-6 | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4937-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Methylbenzophenone

Established Synthetic Routes to 2-Amino-4-methylbenzophenone

Conventional methods for synthesizing this compound and its analogs primarily rely on foundational reactions in organic chemistry, including palladium-catalyzed couplings and Friedel-Crafts acylations.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of o-aminobenzophenones. A notable strategy involves the direct palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. nih.gov This method provides a practical route to o-aminobenzophenones with moderate to excellent yields and demonstrates compatibility with a wide array of functional groups. nih.gov

The reaction typically proceeds by the addition of an arylpalladium species, generated in situ, to the cyano group of the aminobenzonitrile. nih.gov For the specific synthesis of this compound, this would involve the reaction of 2-amino-4-methylbenzonitrile (B1273660) with a phenyl source like sodium phenylsulfinate.

A plausible mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl halide (if starting from that route) or the reaction with an arylsulfinate, followed by insertion into the nitrile C≡N bond. Subsequent hydrolysis of the resulting imine intermediate yields the desired ketone. This approach is valued for its functional group tolerance and represents a significant advancement over methods requiring more reactive and less selective organometallic reagents like Grignard reagents. nih.gov

Table 1: Example of Palladium-Catalyzed Synthesis of o-Aminobenzophenones

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Sodium p-toluenesulfinate | Palladium(II) acetate | (2-Aminophenyl)(p-tolyl)methanone | 93% |

| 2-Aminobenzonitrile | Sodium benzenesulfinate | Palladium(II) acetate | 2-Aminobenzophenone (B122507) | 82% |

| 2-Amino-4-chlorobenzonitrile | Sodium benzenesulfinate | Palladium(II) acetate | 2-Amino-4-chlorobenzophenone | 75% |

Data derived from studies on palladium-catalyzed synthesis of o-aminobenzophenones. nih.gov

Friedel-Crafts Acylation Approaches to Benzophenone (B1666685) Derivatives

The Friedel-Crafts acylation is a classic and widely used method for preparing aryl ketones, including benzophenone derivatives. nih.govgoogle.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com

To synthesize this compound via this route, one could theoretically start with 3-methylaniline. However, the amino group (-NH₂) is a strong activating group and is also basic, which leads to complications. It readily complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and potentially leading to undesirable side reactions. Therefore, a protecting group strategy is typically employed. The amino group is first converted to a less basic and moderately activating group, such as an amide (e.g., acetamide).

The protected aniline (B41778), N-acetyl-3-methylaniline (3-acetamidotoluene), would then be acylated with benzoyl chloride and a Lewis acid catalyst. The benzoyl group would be directed primarily to the para position relative to the activating acetamido group, which is the desired C2 position of the final product. The final step involves the hydrolytic removal of the protecting group to reveal the free amine, yielding this compound.

Reaction Scheme: Friedel-Crafts Acylation Approach

Protection: 3-methylaniline → N-(m-tolyl)acetamide

Acylation: N-(m-tolyl)acetamide + Benzoyl Chloride --(AlCl₃)--> N-(2-benzoyl-4-methylphenyl)acetamide

Deprotection: N-(2-benzoyl-4-methylphenyl)acetamide --(H₃O⁺)--> this compound

This method's primary advantages are the use of readily available starting materials and its well-established procedures. oregonstate.edu

Other Conventional Synthetic Pathways for this compound

Beyond palladium catalysis and Friedel-Crafts reactions, other conventional methods exist for the synthesis of aminobenzophenones. One such method is the Houben-Hoesch reaction , which involves the reaction of a nitrile with an activated aromatic compound in the presence of a Lewis acid and subsequent hydrolysis. For the synthesis of this compound, 3-methylaniline could be reacted with benzonitrile (B105546) in the presence of a catalyst like triflic acid, followed by hydrolysis of the intermediate ketimine. chemicalbook.com

Another established route involves the use of organometallic reagents. The reaction of an organolithium or Grignard reagent with a substituted benzonitrile can lead to the formation of a ketone after an aqueous workup. For instance, the addition of phenyllithium (B1222949) or phenylmagnesium bromide to 2-amino-4-methylbenzonitrile would, after hydrolysis, yield this compound. However, the high reactivity of these organometallic reagents can lead to side reactions with the amino group, often necessitating protection-deprotection steps. nih.gov

Furthermore, this compound serves as a crucial starting material for the synthesis of pharmacologically active molecules like Proquazone. The synthesis of Proquazone involves the reductive coupling of this compound with acetone, followed by cyclization with urea, highlighting the compound's role as a key building block. arabjchem.org

Advanced and Novel Synthetic Strategies for this compound

Modern synthetic chemistry aims to develop methods that are not only efficient but also highly selective and environmentally sustainable.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of polysubstituted aromatic compounds like this compound. The challenge lies in directing the incoming benzoyl group specifically to the C2 position of the m-toluidine (B57737) framework, ortho to the amino group and para to the methyl group, while avoiding the formation of other isomers.

Palladium-catalyzed reactions, such as the one described between 2-aminobenzonitriles and arylsulfinates, exhibit excellent regioselectivity, as the position of the ketone is determined by the location of the nitrile group on the starting material. nih.gov This pre-functionalization strategy is a powerful way to ensure the desired regiochemical outcome.

Other advanced strategies focus on directed ortho-metalation (DoM), where a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to an adjacent position. For a derivative of 3-methylaniline, a suitable directing group could be used to ensure lithiation at the C2 position, followed by quenching with a benzoyl electrophile (like benzaldehyde (B42025) or benzoyl chloride) to install the benzoyl group with high regioselectivity.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve several approaches:

Catalyst Improvement: Developing non-toxic, recyclable catalysts. For Friedel-Crafts type reactions, moving away from stoichiometric, moisture-sensitive, and corrosive Lewis acids like AlCl₃ towards solid acid catalysts or recyclable rare-earth metal triflates can be a greener alternative. google.com

Solvent Selection: Replacing hazardous organic solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Palladium-catalyzed additions can have high atom economy compared to classical methods that may require protecting groups and generate more waste. nih.gov

An example of a greener approach is the development of metal-free syntheses. For instance, iodine-promoted reactions or amine-catalyzed cascade reactions under mild, air-tolerant conditions are being explored for the construction of complex aromatic systems. arabjchem.orgrsc.org While not yet specifically documented for this compound, these emerging methodologies represent the future direction for the synthesis of such compounds, aiming for both efficiency and environmental compatibility.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (2-amino-4-methylphenyl)(phenyl)methanone | C₁₄H₁₃NO |

| 3-methylaniline | 3-Methylaniline | C₇H₉N |

| Benzoyl chloride | Benzoyl chloride | C₇H₅ClO |

| Aluminum chloride | Aluminum trichloride | AlCl₃ |

| N-(m-tolyl)acetamide | N-(3-methylphenyl)acetamide | C₉H₁₁NO |

| 2-amino-4-methylbenzonitrile | 2-Amino-4-methylbenzonitrile | C₈H₈N₂ |

| Sodium phenylsulfinate | Sodium benzenesulfinate | C₆H₅NaO₂S |

| Palladium(II) acetate | Palladium(II) acetate | C₄H₆O₄Pd |

| Triflic acid | Trifluoromethanesulfonic acid | CH₂F₃O₃S |

| Proquazone | 1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one | C₁₈H₁₈N₂O |

Flow Chemistry Applications for this compound Production

While specific examples of flow chemistry being utilized for the production of this compound are not extensively detailed in the provided search results, the principles of flow chemistry offer significant potential advantages for its synthesis. Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise production. This methodology allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

The synthesis of related benzophenone derivatives has been shown to benefit from precise temperature and reaction time control, which are hallmarks of flow chemistry systems. scielo.br For instance, the optimization of reaction conditions, a critical aspect of synthesizing this compound, can be efficiently achieved using automated flow reactors that allow for rapid screening of various parameters.

Yield Optimization and Purity Enhancement in this compound Synthesis

Optimizing the yield and purity of this compound is a critical aspect of its synthesis, influenced by catalytic systems, reaction conditions, and purification techniques.

Catalytic Systems and Ligand Effects on this compound Formation

The synthesis of 2-aminobenzophenones often involves catalytic processes where the choice of catalyst and associated ligands plays a pivotal role in the reaction's efficiency and selectivity. For instance, in the synthesis of related quinazoline (B50416) structures derived from 2-aminobenzophenones, various catalytic systems have been explored. These include cuprous oxide nanocubes, which have demonstrated high efficiency and recyclability in one-pot tandem cyclization reactions. arabjchem.org Similarly, rhodium-catalyzed annulation and iron(II)-catalyzed C-H oxidation have been employed to construct quinazoline frameworks from precursors related to 2-aminobenzophenones. arabjchem.org

In the context of preparing 2-aminobenzophenones themselves, palladium catalysts are commonly used. For example, the hydrogenation of 5-halo-2-aminobenzophenones in the presence of a palladium catalyst and a halide ion acceptor is a known method. google.com The specific ligand environment around the metal center can significantly influence the catalytic activity and selectivity, although detailed studies on ligand effects specifically for this compound were not found in the provided results. The choice of catalyst is crucial, as demonstrated in the synthesis of biaryl derivatives via the Ullmann reaction, where a biocatalyst containing copper was found to be effective. researchgate.net

Reaction Condition Optimization (Temperature, Solvent, Pressure)

The optimization of reaction conditions, including temperature, solvent, and pressure, is paramount for maximizing the yield and purity of this compound.

Temperature: The reaction temperature can have a significant impact on both the reaction rate and the formation of byproducts. For many syntheses involving 2-aminobenzophenone derivatives, lower temperatures have been found to favor better yields. google.com The melting point of this compound is reported to be in the range of 65-66 °C. sigmaaldrich.comchemsrc.comsigmaaldrich.comchemdad.com In some synthetic procedures, maintaining the temperature below 30 °C during hydrogenation steps has been noted to be beneficial. google.com

Solvent: The choice of solvent is critical and can influence the solubility of reactants, the reaction pathway, and the ease of product isolation. A variety of organic solvents have been utilized in the synthesis of 2-aminobenzophenones, including ethanol, tetrahydrofuran, and dioxane. google.com In some cases, the addition of water can facilitate the dissolution of reactants. google.com For purification, solvents like benzene (B151609) and petroleum ether are used for crystallization. google.com Acetonitrile has been identified as a "greener" and effective solvent in related oxidative coupling reactions, providing a good balance between conversion and selectivity. scielo.br

Pressure: While many syntheses are conducted at atmospheric pressure, certain hydrogenation reactions for preparing 2-aminobenzophenones are performed under pressure. For instance, a pressure of 30 p.s.i.g. of hydrogen has been used in the presence of a palladium catalyst. google.com However, processes that can be run at lower pressures, for example, less than 1/2 p.s.i.g., are often preferred for operational simplicity. google.com

The following table summarizes the optimized reaction conditions found in various synthetic contexts related to 2-aminobenzophenones.

| Parameter | Condition | Compound/Reaction | Source |

| Temperature | Below 30 °C | Hydrogenation for 2-aminobenzophenone synthesis | google.com |

| Temperature | 65-66 °C | Melting point of this compound | sigmaaldrich.comchemsrc.comsigmaaldrich.comchemdad.com |

| Solvent | Ethanol, Tetrahydrofuran, Dioxane | Synthesis of 2-aminobenzophenones | google.com |

| Solvent | Benzene and Petroleum Ether | Crystallization of 2-amino-5-bromo-4'-methylbenzophenone | google.com |

| Solvent | Acetonitrile | Oxidative coupling for dihydrobenzofuran neolignans | scielo.br |

| Pressure | 30 p.s.i.g. (Hydrogen) | Hydrogenation for 2-aminobenzophenone synthesis | google.com |

| Pressure | Less than 1/2 p.s.i.g. | Preferred condition for some hydrogenation reactions | google.com |

Isolation and Purification Techniques for this compound

After the synthesis, isolating and purifying this compound is crucial to obtain a product of high purity. Common techniques include crystallization, column chromatography, and washing with various solutions.

Crystallization: Recrystallization is a widely used method for purifying solid organic compounds. For this compound and its derivatives, various solvent systems have been employed. For instance, crystallization from a mixture of benzene and petroleum ether has been used to obtain yellow plates of 2-amino-5-bromo-4'-methylbenzophenone. google.com Ethanol is another common solvent for recrystallization. scirp.org The crude product of 2-amino-3-methylbenzophenone can be recrystallized from a petroleum solvent. google.com

Column Chromatography: Column chromatography is a versatile technique for separating components of a mixture. In the synthesis of derivatives of 2-aminobenzophenone, column chromatography on silica (B1680970) gel with chloroform (B151607) as the eluent has been used for purification. clockss.org It is also used to isolate products after reactions, for example, using a cyclohexane/dichloromethane solvent system. researchgate.net

Washing and Extraction: Washing the crude product with acidic or basic solutions can remove impurities. For example, washing with 2 N sodium hydroxide (B78521) and then with 2 N hydrochloric acid is a step in the purification of some benzophenone derivatives. google.com Extraction with a suitable solvent, such as ether, followed by drying and concentration is also a common workup procedure. google.com

The following table outlines various isolation and purification techniques used for this compound and related compounds.

| Technique | Details | Compound | Source |

| Crystallization | From benzene and petroleum ether | 2-amino-5-bromo-4'-methylbenzophenone | google.com |

| Crystallization | From ethanol | 2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate | scirp.org |

| Crystallization | From petroleum solvent | 2-amino-3-methylbenzophenone | google.com |

| Column Chromatography | Silica gel, Chloroform eluent | Spiro-[pyrazole-4,2′-quinazoline] derivatives | clockss.org |

| Column Chromatography | Cyclohexane/dichloromethane | 2-Amino-2′-chloro-5-methylbenzophenone | researchgate.net |

| Washing | 2 N NaOH and 2 N HCl | 2-amino-5-bromo-4'-methylbenzophenone | google.com |

| Extraction | With ether | 2-amino-5-bromo-4'-methylbenzophenone oxime derivative | google.com |

Reaction Mechanisms and Reactivity of 2 Amino 4 Methylbenzophenone

Mechanistic Studies of Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to 2-Amino-4-methylbenzophenone, making it susceptible to a variety of reactions.

Nucleophilic Reactivity of the Amino Moiety in this compound

The amino group in this compound is a primary aromatic amine, and its nucleophilicity is a key determinant of its chemical behavior. The nitrogen atom's lone pair of electrons can readily attack electrophilic centers. The reactivity of this amino group is influenced by the electronic effects of the substituents on the aromatic ring. The methyl group at the para position to the amino group is an electron-donating group through induction and hyperconjugation. This electron donation increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to an unsubstituted 2-aminobenzophenone (B122507).

In general, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. This trend is attributed to the electron-donating nature of alkyl groups. masterorganicchemistry.com For aromatic amines, the electron density on the nitrogen is somewhat delocalized into the aromatic ring, which can reduce its nucleophilicity compared to aliphatic amines. However, the presence of the electron-donating methyl group in this compound partially counteracts this effect.

The nucleophilic character of the amino group is central to many of its reactions, including alkylation, acylation, and condensation reactions. For instance, in reactions with alkyl halides, the amino group acts as a nucleophile to displace the halide and form a new carbon-nitrogen bond. Similarly, in acylation reactions with acid chlorides or anhydrides, the nitrogen atom attacks the carbonyl carbon of the acylating agent.

Role of the Amine Group in Intramolecular Cyclization Reactions

The proximate positioning of the amino and ketone functional groups in this compound facilitates a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds, most notably quinolines and acridones.

A prominent example is the Friedländer annulation , a classic method for quinoline (B57606) synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. pharmaguideline.com In the case of this compound, it can react with a ketone possessing an α-methylene group in the presence of an acid or base catalyst.

The proposed mechanism for the Friedländer synthesis can proceed through two primary pathways:

Aldol Condensation Pathway: The reaction initiates with an intermolecular aldol condensation between the enolate of the active methylene compound and the carbonyl group of this compound. The resulting aldol adduct then undergoes cyclization through the nucleophilic attack of the amino group on the newly formed carbonyl or a related functional group, followed by dehydration to yield the quinoline ring system.

Schiff Base Formation Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl group of the reacting ketone. This is followed by an intramolecular aldol-type reaction, where the enolizable portion of the ketone attacks the imine or a related intermediate, leading to cyclization and subsequent dehydration to form the quinoline product.

The specific pathway that predominates can depend on the reaction conditions and the nature of the reactants. Lewis acids are often employed to catalyze this reaction, enhancing the electrophilicity of the carbonyl group. nih.gov

Mechanistic Studies of Reactions Involving the Ketone Functional Group

The benzophenone (B1666685) moiety contains a carbonyl group that is susceptible to nucleophilic attack, as well as being photochemically active.

Carbonyl Reactivity in this compound: Addition and Condensation Reactions

The carbonyl carbon of the ketone in this compound is electrophilic and can be attacked by a wide range of nucleophiles. These reactions typically fall into two main categories: nucleophilic addition and condensation reactions.

In nucleophilic addition reactions , a nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH4, LiAlH4), and cyanide ions.

Condensation reactions involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, typically water. A key example is the reaction with compounds containing an active methylene group, such as malonic esters or β-diketones, in what is known as the Knoevenagel condensation. purechemistry.org The mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate then eliminates a molecule of water to form a new carbon-carbon double bond. purechemistry.org

The reactivity of the carbonyl group in this compound can be influenced by the presence of the amino and methyl groups on the adjacent ring. The electron-donating nature of these groups can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone.

Photochemical Reactivity of the Benzophenone Moiety

Benzophenone and its derivatives are well-known for their rich photochemical reactivity, which is initiated by the absorption of ultraviolet light. This absorption promotes an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital (n → π transition), leading to an excited singlet state. This singlet state can then undergo intersystem crossing to a more stable triplet state. The triplet state of benzophenone is a diradical and is responsible for most of its photochemical reactions.

The primary photochemical processes for ketones like this compound are the Norrish Type I and Type II reactions . researchgate.net

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. researchgate.net For this compound, this would lead to the formation of a benzoyl radical and a 2-amino-4-methylphenyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. iipseries.org Subsequent cleavage of the α,β-carbon-carbon bond results in the formation of an enol and an alkene, or the biradical can cyclize to form a cyclobutanol derivative (the Yang cyclization). iipseries.org For this compound, the availability of abstractable γ-hydrogens would depend on the presence of appropriate ortho-substituents on the benzoyl ring.

Another significant photochemical reaction of benzophenones is photoreduction . In the presence of a hydrogen-donating solvent (e.g., isopropyl alcohol), the excited triplet state of benzophenone can abstract a hydrogen atom from the solvent to form a ketyl radical. hilarispublisher.comyoutube.com Dimerization of two ketyl radicals then leads to the formation of benzpinacol. The rate of photoreduction can be influenced by substituents on the benzophenone ring. nih.gov

The amino and methyl groups in this compound are expected to influence its photochemical behavior. The electron-donating amino group can affect the energy levels of the excited states and may participate in intramolecular quenching processes.

Influence of the Methyl Substituent on Reaction Pathways

The methyl group at the 4-position of the aniline (B41778) ring in this compound exerts both electronic and steric effects that can influence the course and rate of its reactions.

Increased Nucleophilicity of the Amino Group: As discussed in section 3.1.1, the electron-donating nature of the methyl group enhances the electron density on the nitrogen atom of the amino group, making it a stronger nucleophile compared to the amino group in 2-aminobenzophenone. This can lead to faster rates in reactions where the amino group acts as the primary nucleophile.

Activation of the Aromatic Ring: The methyl group activates the aromatic ring towards electrophilic substitution. While the primary focus here is on the functional group reactivity, this increased electron density can influence side reactions or the stability of intermediates.

Modulation of Carbonyl Reactivity: The increased electron density in the aniline ring can be transmitted through the molecule, slightly reducing the electrophilicity of the carbonyl carbon. However, this effect is likely to be modest.

Steric Effects: The methyl group is relatively small and is located at the para-position to the amino group, which is remote from the primary sites of reaction (the amino and ketone groups). Therefore, significant steric hindrance from the methyl group is generally not expected to play a major role in dictating the reaction pathways of the amino or ketone functionalities. However, in reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, the methyl group will act as an ortho, para-director, with the para position being blocked.

The table below summarizes the expected influence of the methyl group on the reactivity of this compound compared to its unsubstituted analog.

| Reaction Type | Influence of Methyl Group | Mechanistic Rationale |

| Nucleophilic reactions of the amine | Enhanced reactivity | Electron-donating nature of the methyl group increases the electron density on the nitrogen, enhancing its nucleophilicity. |

| Intramolecular cyclization (e.g., Friedländer synthesis) | Potentially faster rate of initial nucleophilic attack | Increased nucleophilicity of the amino group can accelerate the initial condensation or cyclization step. |

| Nucleophilic addition to the ketone | Slightly decreased reactivity | Electron donation from the methyl group can be transmitted to the carbonyl carbon, slightly reducing its electrophilicity. |

| Photochemical reactions | May alter excited state properties and reaction rates | The electron-donating methyl group can influence the energy levels and lifetimes of the excited states, potentially affecting the efficiency of Norrish reactions and photoreduction. |

Electronic and Steric Effects of the Methyl Group on Aromatic Reactivity

The methyl group, positioned para to the amino group on the benzophenone core, significantly influences the molecule's reactivity in electrophilic aromatic substitution reactions through a combination of electronic and steric effects.

Electronic Effects:

The methyl group is recognized as an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation.

Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon atoms of the aromatic ring, pushes electron density onto the ring through the sigma bond. This effect is relatively weak and diminishes with distance. In the case of this compound, the +I effect of the methyl group at the C4 position enhances the electron-donating nature of the amino group, further activating the ring towards electrophilic attack. The increased electron density is particularly pronounced at the positions ortho and para to the methyl group.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This resonance-like effect also increases the electron density on the aromatic ring, particularly at the ortho and para positions.

The combined electron-donating effects of the amino and methyl groups make the aminobenzoyl ring highly activated towards electrophilic substitution. The amino group is a powerful activating group and an ortho-, para-director. The methyl group, also an ortho-, para-director, reinforces this directing effect. Consequently, electrophilic attack is strongly favored at the positions ortho and para to the amino group (C3 and C5) and ortho to the methyl group (C3 and C5). Given the substitution pattern, the C3 and C5 positions are electronically enriched and are the most likely sites for electrophilic substitution.

| Effect | Description | Impact on this compound |

| Inductive Effect (+I) | Electron donation through the sigma bond framework. | Increases electron density on the aromatic ring, enhancing its nucleophilicity. |

| Hyperconjugation | Delocalization of C-H sigma bond electrons into the aromatic pi-system. | Further increases electron density at the ortho and para positions relative to the methyl group. |

| Combined Effect | Synergistic activation of the aromatic ring with the amino group. | Strong direction of electrophilic attack to the C3 and C5 positions. |

Steric Effects:

While the electronic effects of the methyl group are significant, its steric hindrance is generally considered minimal for reactions at the adjacent C3 and C5 positions. The methyl group is relatively small and does not typically impede the approach of electrophiles to these sites. However, in reactions involving very bulky reagents or transition states, some minor steric influence might be observed, potentially favoring substitution at the C5 position, which is further from the benzoyl group, over the C3 position.

Directed Ortho-Metalation and Other Methyl-Assisted Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.org

In the context of this compound, the primary amino group (-NH₂) can act as a directing metalation group. The heteroatom (nitrogen) in the amino group can coordinate to the lithium atom of the organolithium base, positioning the base for deprotonation of an adjacent C-H bond. wikipedia.org However, the unprotected N-H protons of the primary amine are acidic and would be preferentially deprotonated by the strong base. Therefore, for DoM to occur at a C-H bond on the ring, the amino group typically needs to be protected, for example, as a secondary or tertiary amine or an amide.

Assuming the amino group is appropriately protected (e.g., as a pivaloyl amide), it would strongly direct lithiation to the C3 position. The influence of the methyl group at the C4 position in such a scenario would be primarily electronic, further acidifying the C3 proton through its electron-donating nature, thus potentially facilitating the metalation process.

Methyl-Assisted Reactions:

While direct participation of the C-H bonds of the methyl group in cyclization or other bond-forming reactions is not commonly reported for this compound under typical conditions, the methyl group's electronic and steric presence is crucial in directing the outcomes of various synthetic transformations.

A significant reaction where the substitution pattern of this compound is pivotal is in the synthesis of quinoline derivatives. For instance, the Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the case of this compound, its reaction with a suitable carbonyl compound would lead to the formation of a 7-methyl-substituted quinoline. The presence and position of the methyl group are thus directly translated into the final structure of the heterocyclic product.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Amino 4 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino-4-methylbenzophenone

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the methyl, amino, and aromatic protons.

The protons of the unsubstituted phenyl ring typically appear as a complex multiplet in the downfield region (approx. 7.3-7.6 ppm), arising from the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The protons on the substituted aminophenyl ring appear at slightly more upfield positions due to the electron-donating effect of the amino group. The broad signal for the amino (-NH₂) protons can vary in chemical shift and is often observed around 6.1 ppm, though its position can be influenced by solvent and concentration. The methyl (-CH₃) group protons give rise to a characteristic singlet further upfield, typically around 2.2-2.3 ppm.

Conformational analysis, particularly regarding the orientation of the two phenyl rings relative to the carbonyl group, can be inferred from ¹H NMR data. The relative shielding or deshielding of specific aromatic protons can suggest a preferred conformation in solution, which may be influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (Unsubstituted Ring) | ~7.33 - 7.60 | Multiplet (m) | Corresponds to the 5 protons of the phenyl group attached to the carbonyl. |

| Aromatic-H (Substituted Ring) | ~6.40 - 6.52 | Multiplet (m) | Corresponds to the 3 protons on the 2-amino-4-methylphenyl ring. |

| Amino (-NH₂) | ~6.13 | Broad Singlet (br s) | Position and broadness can be affected by hydrogen exchange. |

| Methyl (-CH₃) | ~2.27 | Singlet (s) | Represents the three protons of the methyl group. |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a typical proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak, confirming the total number of unique carbons in the structure. hw.ac.uk

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (often >190 ppm) due to the strong electron-withdrawing nature of the oxygen atom. oregonstate.edu Aromatic carbons resonate in the approximate range of 110-150 ppm. bhu.ac.in Carbons directly attached to the electron-donating amino group or the electron-releasing methyl group will be shielded (shifted upfield) compared to unsubstituted aromatic carbons, while the carbon attached to the carbonyl group will be deshielded. The methyl carbon appears at the most upfield position, typically in the aliphatic region around 20-22 ppm. oregonstate.edu The specific chemical shifts of the aromatic carbons are crucial for confirming the substitution pattern on the phenyl rings.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | > 190 | Most deshielded carbon; characteristic of ketones. |

| Aromatic (C-NH₂) | ~150 | Carbon bearing the amino group, strongly influenced by nitrogen. |

| Aromatic (C-CH₃) | ~145 | Carbon bearing the methyl group. |

| Aromatic (Unsubstituted & Substituted Rings) | 110 - 140 | Includes quaternary and protonated aromatic carbons. |

| Methyl (-CH₃) | ~21 | Aliphatic carbon, appears significantly upfield. |

While 1D NMR provides fundamental structural data, advanced techniques offer deeper insights.

2D NMR Spectroscopy : Two-dimensional NMR experiments are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex aromatic regions. epfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent within the same spin system, thereby confirming connectivity within each aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the phenyl rings to the central carbonyl carbon. emerypharma.comresearchgate.net

Solid-State NMR (SSNMR) : Unlike solution-state NMR which averages out anisotropic interactions, SSNMR provides information about the molecule's structure in the solid phase. europeanpharmaceuticalreview.com Using techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS), SSNMR can be used to study polymorphism (the existence of different crystal forms) of this compound. nih.gov Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice, making SSNMR a critical tool in pharmaceutical and materials science contexts. nih.gov

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonding. thermofisher.com

The IR and Raman spectra of this compound are characterized by absorption bands or scattering peaks corresponding to the vibrations of its specific functional groups.

N-H Stretching : The amino group (-NH₂) typically shows two distinct stretching bands in the IR spectrum, corresponding to asymmetric and symmetric vibrations, usually found in the 3300-3500 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. asianpubs.org

C=O Stretching : A strong, sharp absorption band corresponding to the carbonyl (ketone) group stretch is a prominent feature in the IR spectrum, typically located around 1630-1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic rings and potential hydrogen bonding.

C=C Stretching : Aromatic ring C=C stretching vibrations give rise to a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending : The scissoring motion of the -NH₂ group results in a band near 1600 cm⁻¹, which may sometimes overlap with the aromatic C=C stretching bands.

C-N Stretching : The stretching vibration for the aromatic amine C-N bond is typically found in the 1250-1360 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric C=C bonds of the aromatic rings often produce strong signals in the Raman spectrum. scielo.org.mx

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ketone) | 1630 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| N-H Bend | ~1600 | Medium | Weak |

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the C=O group) in ortho positions allows for the formation of an intramolecular hydrogen bond in this compound. This interaction creates a stable six-membered pseudo-ring. rsc.org

This intramolecular hydrogen bonding has a distinct effect on the IR spectrum. The N-H stretching frequencies are typically lowered and broadened compared to a "free" (non-hydrogen-bonded) amino group. More significantly, the C=O stretching frequency is shifted to a lower wavenumber (red-shifted) compared to a benzophenone (B1666685) that lacks an ortho-amino or ortho-hydroxy group. This shift occurs because the hydrogen bond weakens the C=O double bond, lowering the energy required to excite its stretching vibration. nih.gov The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bond. Studies on similar molecules, such as 2-hydroxybenzophenone, confirm that such intramolecular hydrogen bonds are a key factor in determining molecular conformation and reactivity. rsc.org

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. In the analysis of this compound, mass spectrometry serves to confirm its molecular mass and elucidate its structure through the analysis of fragmentation patterns.

Fragmentation Pathways and Structural Confirmation

Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms an energetically unstable molecular ion (M•+). This ion subsequently undergoes fragmentation, breaking into smaller, more stable charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

The fragmentation of aromatic ketones is well-documented. wikipedia.org The primary fragmentation mechanism is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. jove.commiamioh.edu For this compound (molecular weight 211.26 g/mol ), two primary α-cleavage pathways are anticipated:

Cleavage of the bond between the carbonyl carbon and the phenyl ring: This pathway results in the formation of a benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105 and a 2-amino-4-methylphenyl radical. The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to yield a phenyl cation ([C₆H₅]⁺) with an m/z of 77. whitman.edu

Cleavage of the bond between the carbonyl carbon and the 2-amino-4-methylphenyl ring: This pathway generates a 2-amino-4-methylbenzoyl cation ([H₂N(CH₃)C₆H₃CO]⁺) with an m/z of 134 and a phenyl radical. This fragment is characteristic of the substituted half of the molecule.

These fragmentation pathways, driven by the formation of stable acylium ions, provide definitive structural confirmation. libretexts.org The presence of peaks at m/z 134, 105, and 77 in the mass spectrum would strongly support the identity of this compound.

Table 1: Predicted Mass Spectrometry Fragments of this compound

| m/z Value | Ion Structure | Description |

| 211 | [C₁₄H₁₃NO]•+ | Molecular Ion (Parent Ion) |

| 134 | [(CH₃)(NH₂)C₆H₃CO]⁺ | 2-Amino-4-methylbenzoyl cation (from α-cleavage) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from α-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl cation) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental composition. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound, the exact mass is a critical piece of data for unambiguous identification. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O), has been determined. nih.gov This precise measurement confirms the molecular formula C₁₄H₁₃NO.

Table 2: Exact Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | - |

| Theoretical Exact Mass | 211.099714038 Da | nih.gov |

X-ray Crystallography and Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which governs the material's macroscopic properties.

Crystal System and Space Group Determination

A comprehensive search of publicly available scientific and crystallographic databases did not yield a determined crystal structure for this compound. Therefore, specific details regarding its crystal system, unit cell dimensions, and space group are not available in the reviewed literature. For comparison, the closely related compound 2-Aminobenzophenone (B122507) (lacking the 4-methyl group) has been reported to crystallize in the monoclinic system with the space group P 1 21/c 1. nih.gov However, the addition of the methyl group could influence the crystal packing and result in a different crystal system and space group for this compound.

Intermolecular Interactions and Crystal Packing

In the absence of a determined crystal structure, the specific intermolecular interactions and packing arrangement for this compound cannot be definitively described. However, based on the functional groups present in the molecule, several types of interactions can be predicted to occur in the solid state:

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor. It is highly probable that the N-H protons form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, most likely the carbonyl oxygen (C=O) or the nitrogen of another amine group. Such interactions are common in the crystal structures of related compounds, like 2-amino-5-chlorobenzophenone (B30270) oxime. iucr.org

Dipole-Dipole Interactions: The polar carbonyl group (C=O) introduces a significant dipole moment in the molecule, which would lead to dipole-dipole interactions that help to organize the molecules in the crystal.

The interplay of these interactions would dictate the final, most thermodynamically stable packing arrangement of the molecules in the crystal.

Polymorphism and Solid-State Transformations of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. A review of the current scientific literature indicates that no studies on the polymorphism or solid-state transformations of this compound have been reported. The existence of polymorphs for this compound remains an open question pending dedicated crystallization and solid-state characterization studies.

Computational Chemistry and Theoretical Studies on 2 Amino 4 Methylbenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy.

For a molecule like 2-amino-4-methylbenzophenone, DFT calculations would typically be used to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. Key outputs from this calculation would include bond lengths, bond angles, and dihedral angles. The total electronic energy of the optimized structure is also determined, which is crucial for assessing the molecule's stability. While this methodology is standard, specific studies applying it to this compound to publish these geometric and energetic parameters are not available.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. An FMO analysis for this compound would calculate the energies of these orbitals and map their spatial distribution across the molecule to predict sites susceptible to electrophilic or nucleophilic attack. However, published research detailing a specific FMO analysis for this compound could not be identified.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and behavior.

Theoretical simulations of infrared (IR) and Raman spectra are typically performed using frequency calculations after a DFT geometry optimization. These calculations determine the vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of chemical bonds.

The output provides the frequencies at which these vibrations occur and their corresponding intensities in both IR and Raman spectra. This simulated data can be compared with experimentally measured spectra to confirm the molecular structure and assign the observed vibrational bands. Despite the utility of this approach, specific computational studies simulating the IR and Raman spectra of this compound have not been found in the literature.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling ultraviolet-visible (UV-Vis) absorption and emission spectra. This technique calculates the energies of electronic transitions from the ground state to various excited states.

The results of a TD-DFT calculation can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote an electron to a higher energy level. These calculations are crucial for understanding the photophysical properties of a compound. A comprehensive literature search did not yield any studies that specifically model the UV-Vis spectra of this compound using TD-DFT or other computational methods.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can identify intermediates and, most importantly, the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Using methods like DFT, scientists can calculate the geometry and energy of the transition state. This information provides critical insights into the reaction's kinetics and the factors that influence its rate. Such modeling could be applied to reactions involving this compound, for instance, in its synthesis or degradation. However, no published studies detailing the modeling of reaction mechanisms or transition state analyses specifically for this compound were located.

Computational Elucidation of Organic Reaction Pathways Involving this compound

The synthesis of this compound and its derivatives often involves well-established organic reactions, such as the Friedel-Crafts acylation. Computational studies on analogous systems, for instance, the acylation of substituted anilines, provide a framework for understanding the reaction mechanism at a molecular level. DFT calculations are particularly adept at mapping the potential energy surface of a reaction, identifying transition states, and determining the most plausible reaction pathways.

For a reaction like the Friedel-Crafts acylation of an aniline (B41778) derivative, theoretical investigations can elucidate the role of the Lewis acid catalyst, the nature of the electrophilic acylating agent, and the influence of substituents on the aromatic ring. In the case of this compound synthesis, the amino and methyl groups on one of the phenyl rings are expected to direct the incoming benzoyl group. Computational models can quantify the activating and directing effects of these substituents, predicting the regioselectivity of the reaction.

While specific DFT studies on the reaction pathways for the synthesis of this compound are not extensively documented in the literature, studies on similar aminobenzophenone derivatives offer valuable parallels. For example, theoretical analysis of the reaction between 6-aminobenzophenone and acetylacetone (B45752) using DFT at the B3LYP/6-311G(d,p) level has been used to determine chemical descriptors and predict reactivity. chemrevlett.com Such studies typically involve the calculation of global reactivity indices, which can be extrapolated to understand the reactivity of this compound in various organic transformations.

The following table summarizes key reactivity descriptors that are often calculated in computational studies to predict the behavior of molecules like this compound in chemical reactions.

| Descriptor | Symbol | Significance in Reaction Pathways |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability of a molecule to donate electrons; higher values suggest greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability of a molecule to accept electrons; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ΔE | A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution; harder molecules are less reactive. |

| Chemical Potential | μ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. |

These descriptors, when calculated for this compound and its potential reactants, can be used to rationalize and predict the course of a chemical reaction.

Activation Energies and Reaction Rate Predictions

A critical aspect of understanding reaction mechanisms is the determination of activation energies (Ea), which govern the rate of a chemical reaction. Computational chemistry provides tools to calculate these energy barriers, offering a quantitative prediction of reaction kinetics. Transition state theory, combined with quantum mechanical calculations, allows for the estimation of reaction rate constants.

For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or its subsequent functionalization, DFT calculations can be employed to locate the transition state structures connecting reactants and products. The energy difference between the transition state and the reactants provides the activation energy.

While specific activation energy data for reactions of this compound are scarce in the public domain, studies on related benzophenone (B1666685) photoreactions provide insights into the energetics of processes involving the benzophenone core. For instance, the mechanisms of benzophenone photosensitized thymine (B56734) damage have been investigated, revealing the energy barriers for cycloaddition reactions. rsc.org These studies highlight the importance of intersystem crossing and the role of different electronic states in determining the reaction pathway and its energetics.

The prediction of reaction rates also depends on the pre-exponential factor in the Arrhenius equation, which is related to the entropy of activation. This can also be estimated from the vibrational frequencies of the reactants and the transition state, as calculated by quantum chemical methods.

| Reactant (Aniline Derivative) | Substituents | Predicted Relative Activation Energy | Predicted Relative Reaction Rate |

| Aniline | None | High | Slow |

| 4-Methylaniline | -CH3 (electron-donating) | Moderate | Moderate |

| 2-Amino-4-methylaniline | -NH2, -CH3 (electron-donating) | Low | Fast |

| 4-Nitroaniline | -NO2 (electron-withdrawing) | Very High | Very Slow |

This table demonstrates the expected trend where electron-donating groups like amino and methyl groups lower the activation energy for electrophilic aromatic substitution, thereby increasing the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of a molecule are crucial for its chemical and biological activity. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of molecules like this compound by simulating the atomic motions over time. These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape changes in different environments.

The conformation of benzophenone derivatives is largely defined by the dihedral angles between the two phenyl rings and the central carbonyl group. These are often referred to as the "ring twists." The extent of this twist is a balance between steric hindrance between the ortho-substituents on the rings and the electronic effects of conjugation between the rings and the carbonyl group.

Experimental studies on a variety of substituted benzophenones have shown a wide range of ring twist angles. nih.govresearchgate.net For example, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) exhibits a relatively small twist angle of 37.85°, while 2-amino-2',5-dichlorobenzophenone (B23164) has a large twist of 83.72°. nih.gov These experimental findings provide excellent benchmarks for validating the force fields used in MD simulations.

MD simulations of this compound would likely explore the rotational freedom around the C-C bonds connecting the phenyl rings to the carbonyl carbon. The presence of the methyl group at the 4-position is not expected to introduce significant steric hindrance to the ring rotation. However, the amino group at the 2-position can form an intramolecular hydrogen bond with the carbonyl oxygen, which would significantly influence the preferred conformation and restrict the rotational freedom of that phenyl ring.

A typical MD simulation would involve the following steps:

System Setup: A model of the this compound molecule is placed in a simulation box, often solvated with a suitable solvent like water or an organic solvent to mimic experimental conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value, allowing the system to reach a stable state.

Production Run: The simulation is run for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

The results of such simulations can be visualized through plots of dihedral angle distributions and free energy landscapes, which map the stability of different conformations.

Below is an illustrative table summarizing the expected key conformational parameters for this compound that could be obtained from a molecular dynamics simulation.

| Conformational Parameter | Description | Expected Observation from MD Simulation |

| Phenyl Ring 1 Dihedral Angle (C-C-C=O) | Torsion angle of the phenyl ring with the amino and methyl groups relative to the carbonyl plane. | A relatively restricted rotation due to the potential for an intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen. |

| Phenyl Ring 2 Dihedral Angle (C-C-C=O) | Torsion angle of the unsubstituted phenyl ring relative to the carbonyl plane. | Greater rotational freedom compared to Phenyl Ring 1, with a distribution of angles around an equilibrium value that balances steric and electronic effects. |

| Intramolecular Hydrogen Bond (N-H···O=C) | The distance and angle between the hydrogen of the amino group and the carbonyl oxygen. | A high probability of observing this hydrogen bond, leading to a more planar arrangement of the aminophenyl ring with the carbonyl group. |

These computational approaches provide a detailed, atomistic view of the chemical and physical properties of this compound, offering valuable insights that are often difficult to obtain through experimental means alone.

Applications of 2 Amino 4 Methylbenzophenone in Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of 2-Amino-4-methylbenzophenone, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it an ideal precursor for cyclization reactions to form heterocyclic systems. These systems are foundational cores of numerous biologically active molecules.

Quinoline (B57606) and its derivatives are a significant class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications. The Friedländer annulation is a classic and effective method for quinoline synthesis, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In this context, this compound serves as the ortho-aminoaryl ketone. Its reaction with various ketones or compounds with activated methylene (B1212753) groups, often under acid or base catalysis, leads to the formation of substituted quinolines. For instance, its reaction with acetylenic esters, catalyzed by nano SnO2, yields quinoline derivatives in high yields under mild conditions researchgate.netresearchgate.net. The methyl group at position 4 and the phenyl group from the benzophenone (B1666685) moiety are retained in the final quinoline structure, resulting in specifically substituted products.

Table 1: Examples of Quinoline Derivatives Synthesized from this compound This table is interactive. Click on the headers to sort.

| Starting Material | Reagent | Resulting Quinoline Derivative |

|---|---|---|

| This compound | Acetylenic Esters | 4-Phenyl-7-methyl-quinoline-2,3-dicarboxylates |

| This compound | Ketones (e.g., acetone) | 2,7-Dimethyl-4-phenylquinoline |

Quinazolines are another class of important heterocyclic compounds. Modern synthetic methods allow for their efficient preparation from 2-aminoaryl ketones. One notable method involves the dehydrogenative coupling of 2-aminophenyl ketones with amines, catalyzed by an in situ-formed ruthenium complex marquette.edu. This approach is highly selective and avoids the use of harsh reagents marquette.edu.

When this compound is used as the starting ketone, it reacts with an amine to form a 7-methyl-4-phenyl-quinazoline derivative. Another strategy involves the molecular iodine-catalyzed amination of 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant, to produce quinazolines in very good yields organic-chemistry.org.

Table 2: General Synthesis of Quinazolines from this compound This table is interactive. Click on the headers to sort.

| Starting Material | Reagent Type | General Product Structure |

|---|---|---|

| This compound | Primary Amines (R-NH2) | 2-Alkyl/Aryl-7-methyl-4-phenylquinazoline |

| This compound | Benzylamines | 2-Aryl-7-methyl-4-phenylquinazoline |

2-Aminobenzophenones are arguably most famous as the key precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs researchgate.netwum.edu.plwum.edu.pl. The classical synthesis involves the reaction of a 2-aminobenzophenone (B122507) with a glycine (B1666218) derivative (such as glycine ethyl ester hydrochloride) google.com.

The amino group of this compound first reacts with the glycine derivative to form an intermediate, which then undergoes intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. The use of the 4-methyl substituted precursor specifically leads to the formation of benzodiazepines containing a methyl group at the 8-position of the final heterocyclic system.

Building Block for Complex Pharmaceutical Intermediates

Beyond the synthesis of core heterocyclic scaffolds, this compound is a crucial building block for constructing more complex, multi-functional pharmaceutical agents.

Cholecystokinin B (CCKB) receptor antagonists are investigated for their potential in treating anxiety and gastric acid secretion disorders nih.gov. Research has shown that this compound is a key starting material for the efficient synthesis of potent CCKB antagonists.

Specifically, it is used in the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide. In this multi-step synthesis, the this compound core is elaborated to form the 8-methyl-5-phenyl-tetrahydrobenz[b]azepine ring system, which is central to the antagonist's structure and activity.

Table 3: Role of this compound in CCKB Antagonist Synthesis This table is interactive. Click on the headers to sort.

| Starting Material | Key Intermediate Structure | Final Pharmaceutical Agent |

|---|---|---|

| This compound | 8-Methyl-5-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-2-one | N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide |